![molecular formula C28H25N3O2 B308984 3-[(3,3-diphenylpropanoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide](/img/structure/B308984.png)
3-[(3,3-diphenylpropanoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(3,3-diphenylpropanoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide, also known as DPA-714, is a novel ligand that binds to the translocator protein (TSPO). TSPO is a protein that is present in the outer mitochondrial membrane and plays a crucial role in cholesterol transport and steroidogenesis. DPA-714 is a promising compound that has gained significant attention in the field of neuroimaging and drug discovery due to its potential therapeutic applications.
Mécanisme D'action
3-[(3,3-diphenylpropanoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide binds to TSPO, which is involved in the regulation of mitochondrial function and apoptosis. TSPO is upregulated in activated microglia and astrocytes in response to neuroinflammation and neurodegeneration. This compound has been shown to modulate the immune response and reduce neuroinflammation in animal models of neurological disorders. It also has neuroprotective effects and can prevent neuronal death in vitro.
Biochemical and Physiological Effects:
This compound has been shown to modulate the immune response by reducing the production of pro-inflammatory cytokines and increasing the production of anti-inflammatory cytokines. It also reduces oxidative stress and mitochondrial dysfunction, which are associated with neurodegeneration. This compound has been shown to improve cognitive function in animal models of Alzheimer's disease and reduce motor deficits in animal models of Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
3-[(3,3-diphenylpropanoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide is a highly selective ligand that binds specifically to TSPO. It has low toxicity and good blood-brain barrier penetration, making it an excellent candidate for imaging neuroinflammation and neurodegeneration in vivo. However, this compound has a short half-life and requires frequent administration, which can be challenging in longitudinal studies. It also has limited solubility in water, which can affect its bioavailability.
Orientations Futures
1. Development of more potent and selective TSPO ligands for imaging and therapeutic applications.
2. Investigation of the role of TSPO in other neurological disorders such as Huntington's disease and amyotrophic lateral sclerosis.
3. Evaluation of the potential of 3-[(3,3-diphenylpropanoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide as a therapeutic agent for neuroinflammation and neurodegeneration.
4. Investigation of the underlying molecular mechanisms of this compound's neuroprotective effects.
5. Development of new imaging techniques to improve the sensitivity and specificity of TSPO ligands in detecting neuroinflammation and neurodegeneration.
Méthodes De Synthèse
The synthesis of 3-[(3,3-diphenylpropanoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide involves the reaction of 4-methyl-2-pyridinylamine with 3,3-diphenylpropanoic acid in the presence of thionyl chloride. The resulting intermediate is then coupled with 4-aminobenzoyl chloride to yield the final product. The synthesis of this compound is a multi-step process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
3-[(3,3-diphenylpropanoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide has been extensively studied for its application in neuroimaging. It has been shown to bind selectively to TSPO, which is upregulated in activated microglia and astrocytes in the brain. This makes this compound an excellent candidate for imaging neuroinflammation and neurodegeneration in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. This compound has also been studied for its potential therapeutic applications in these disorders.
Propriétés
Formule moléculaire |
C28H25N3O2 |
|---|---|
Poids moléculaire |
435.5 g/mol |
Nom IUPAC |
3-(3,3-diphenylpropanoylamino)-N-(4-methylpyridin-2-yl)benzamide |
InChI |
InChI=1S/C28H25N3O2/c1-20-15-16-29-26(17-20)31-28(33)23-13-8-14-24(18-23)30-27(32)19-25(21-9-4-2-5-10-21)22-11-6-3-7-12-22/h2-18,25H,19H2,1H3,(H,30,32)(H,29,31,33) |
Clé InChI |
BNIRVHDZCPHCDD-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC=C1)NC(=O)C2=CC(=CC=C2)NC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canonique |
CC1=CC(=NC=C1)NC(=O)C2=CC(=CC=C2)NC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(2,4-dimethylphenyl)-4-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308903.png)
![4-chloro-N-(2-ethoxyphenyl)-3-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308904.png)
![4-chloro-N-(4-fluorophenyl)-3-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308906.png)
![N-(4-methoxyphenyl)-3-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308907.png)
![4-chloro-N-(4-methoxyphenyl)-3-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308909.png)
![N-(4-chlorophenyl)-2-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308911.png)
![N-(3-methylphenyl)-3-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308912.png)
![Ethyl 4-chloro-3-[(2-phenoxypropanoyl)amino]benzoate](/img/structure/B308914.png)
![3-[(3-chlorobenzoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide](/img/structure/B308917.png)



